Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate
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Overview
Description
Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate is a complex organic compound characterized by its unique structure, which includes a pyridine ring substituted with methyl and methylsulfanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of methyl and methylsulfanyl groups through substitution reactions. The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfanyl groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring or the carbonyl group, resulting in the formation of reduced derivatives.
Substitution: The methyl and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents and nucleophiles are employed for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- Methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate
- N-(2,4-bis(methylthio)-6-methylpyridin-3-yl)-2-(hexylthio)decanoic acid amide
Comparison: this compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C11H14N2O3S2 |
---|---|
Molecular Weight |
286.4 g/mol |
IUPAC Name |
methyl 2-[[6-methyl-2,4-bis(methylsulfanyl)pyridin-3-yl]amino]-2-oxoacetate |
InChI |
InChI=1S/C11H14N2O3S2/c1-6-5-7(17-3)8(10(12-6)18-4)13-9(14)11(15)16-2/h5H,1-4H3,(H,13,14) |
InChI Key |
WMSYOJBUEHAMKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)NC(=O)C(=O)OC)SC |
Origin of Product |
United States |
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